molecular formula C8H12ClNO B2888397 3-Tert-butyl-4-(chloromethyl)-1,2-oxazole CAS No. 2241128-88-9

3-Tert-butyl-4-(chloromethyl)-1,2-oxazole

Cat. No.: B2888397
CAS No.: 2241128-88-9
M. Wt: 173.64
InChI Key: ZILCANFCNZPHHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tert-butyl-4-(chloromethyl)-1,2-oxazole: is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The tert-butyl group and chloromethyl group attached to the oxazole ring confer unique chemical properties to this compound, making it of interest in various fields of research and industry.

Scientific Research Applications

Chemistry: 3-Tert-butyl-4-(chloromethyl)-1,2-oxazole is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties.

Medicine: Research into the medicinal applications of this compound focuses on its potential as a precursor to drugs targeting specific biological pathways. Its unique structure allows for the design of molecules with high specificity and efficacy.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science applications. Its derivatives can be incorporated into polymers, coatings, and other advanced materials.

Mechanism of Action

The conjugated aromatic ring of BHA is able to stabilize free radicals, sequestering them. By acting as free radical scavengers, further free radical reactions are prevented .

Safety and Hazards

BHA is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction .

Future Directions

While specific future directions for “3-Tert-butyl-4-(chloromethyl)-1,2-oxazole” were not found, understanding the antioxidant mechanism of antioxidants like BHA is necessary for people to design and synthesize safe and reliable food antioxidants .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-4-(chloromethyl)-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to form the oxazole ring. The chloromethyl group can be introduced via chloromethylation reactions using formaldehyde and hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactivity of the chloromethyl group and the potential hazards associated with the reagents used.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in 3-Tert-butyl-4-(chloromethyl)-1,2-oxazole can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of corresponding saturated heterocycles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

  • Substitution reactions yield various substituted oxazoles.
  • Oxidation reactions produce hydroxylated or carbonylated derivatives.
  • Reduction reactions result in saturated heterocycles.

Comparison with Similar Compounds

    3-Tert-butyl-4-(chloromethyl)pyridine: Similar in structure but with a pyridine ring instead of an oxazole ring.

    3-Tert-butyl-4-hydroxyanisole: Contains a hydroxyl group instead of a chloromethyl group.

    3-Tert-butyl-4-methoxyphenol: Similar in structure but with a methoxy group instead of a chloromethyl group.

Uniqueness: 3-Tert-butyl-4-(chloromethyl)-1,2-oxazole is unique due to the presence of both the tert-butyl and chloromethyl groups on the oxazole ring. This combination of functional groups imparts distinct reactivity and properties, making it a versatile compound in synthetic chemistry and various applications.

Properties

IUPAC Name

3-tert-butyl-4-(chloromethyl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO/c1-8(2,3)7-6(4-9)5-11-10-7/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILCANFCNZPHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC=C1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.